GDC-0879 - 2230954-03-5

GDC-0879

Catalog Number: EVT-7989227
CAS Number: 2230954-03-5
Molecular Formula: C19H18N4O2
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GDC-0879 is a member of the class of pyrazoles that is 1-(2-hydroxyethyl)pyrazole carrying additional 4-pyridyl and 1-(hydroxyimino)indan-5-yl substituents at positions 3 and 4 respectively. It has a role as a B-Raf inhibitor and an antineoplastic agent. It is a member of pyrazoles, a member of pyridines, a member of indanes, a ketoxime and a primary alcohol.
Source and Classification

GDC-0879 was developed by Genentech as part of their research into targeted cancer therapies. It falls under the classification of antineoplastic agents and specifically acts as a protein kinase inhibitor. Its primary mechanism involves the inhibition of the B-Raf kinase, which is pivotal in the MAPK signaling pathway that regulates cell division and growth.

Synthesis Analysis

The synthesis of GDC-0879 involves several key steps that utilize organic chemistry techniques. The compound can be synthesized through a multi-step process starting from readily available precursors. The following outlines a general approach for its synthesis:

  1. Formation of the Pyrazole Ring: The initial step involves the condensation of appropriate aldehydes with hydrazines to form the pyrazole ring.
  2. Substitution Reactions: Subsequent steps include various substitution reactions to introduce functional groups that enhance binding affinity to the B-Raf kinase.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of GDC-0879 can be described as follows:

  • Chemical Formula: C15_{15}H14_{14}N4_{4}O
  • Molecular Weight: 270.3 g/mol
  • Structural Features:
    • The compound contains a pyrazole ring fused with an indene moiety.
    • It features a hydroxyl group that plays a significant role in its biological activity.

The three-dimensional conformation of GDC-0879 allows for effective binding to the ATP-binding site of B-Raf, particularly in its V600E mutant form.

Chemical Reactions Analysis

GDC-0879 undergoes various chemical reactions primarily related to its interaction with biological targets:

  1. Binding Reactions: Upon administration, GDC-0879 binds to B-Raf V600E, inhibiting its kinase activity.
  2. Metabolism: The compound is metabolized in vivo, leading to various metabolites that may retain some biological activity. Studies have utilized liquid chromatography-tandem mass spectrometry to analyze these metabolites.
  3. Pharmacodynamic Interactions: GDC-0879 influences downstream signaling pathways, notably affecting ERK phosphorylation levels in treated cells.
Mechanism of Action

GDC-0879's mechanism of action is characterized by its selective inhibition of B-Raf V600E:

  • Inhibition of Kinase Activity: By binding to the active site of B-Raf V600E, GDC-0879 prevents ATP from binding, thereby inhibiting downstream signaling through the MEK/ERK pathway.
  • Contextual Effects: Interestingly, while it inhibits mutant B-Raf activity leading to cancer cell death, it can paradoxically activate wild-type B-Raf or CRAF in certain cellular contexts, promoting proliferation instead.

This dual effect underscores the importance of cellular context in determining therapeutic outcomes when using GDC-0879.

Physical and Chemical Properties Analysis

GDC-0879 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary but typically falls within expected ranges for similar compounds.

These properties are essential for understanding its formulation and delivery methods in clinical settings.

Applications

GDC-0879 has significant applications in cancer therapy:

  1. Cancer Treatment: Primarily used in clinical trials targeting melanoma and other cancers harboring B-Raf V600E mutations.
  2. Research Tool: It serves as a valuable tool for studying the role of the Raf/MEK/ERK signaling pathway in cancer biology.
  3. Combination Therapy: Ongoing research explores its use in combination with other therapeutic agents to enhance efficacy against resistant cancer cell lines.
Mechanistic Insights into B-Raf Inhibition and Signaling Modulation

Kinase Inhibition Specificity and Allosteric Modulation

GDC-0879 is a potent and selective ATP-competitive inhibitor targeting oncogenic BRAFV600E with an IC50 of 0.13 nM. Its selectivity profile reveals >100-fold specificity for mutant BRAF over other kinases, though it also binds wild-type BRAF, CRAF, and ARAF at higher concentrations. Structural analyses indicate that GDC-0879 stabilizes the αC-helix "IN" conformation of the BRAF kinase domain, locking it in a rigid closed state that prevents catalytic activity in monomeric BRAFV600E [2] [7]. This allosteric modulation is distinct from Type II inhibitors (e.g., AZ-628), as GDC-0879 binds the DFG-in active site, leveraging hydrophobic interactions with the P-loop and salt bridges with conserved residues (e.g., K483, E501) [2].

Table 1: Inhibitory Potency of GDC-0879

TargetIC50 (nM)Cellular Context
BRAFV600E0.13Purified kinase
pERK (BRAFV600E cells)63A375 melanoma
CRAF50*HEK293T transfectants
*Estimated from cellular assays [3] [5] [7]

Structural Determinants of B-RafV600E vs. Wild-Type B-Raf Targeting

The V600E mutation replaces a hydrophobic valine with a charged glutamate in the activation loop, destabilizing the inactive "αC-helix OUT" conformation. GDC-0879 exploits this by binding mutant BRAF with higher affinity due to enhanced hydrophobic pocket accessibility. In wild-type BRAF, the inhibitor induces conformational rigidity that promotes side-to-side dimerization with CRAF or ARAF via the dimer interface residue R509 [2]. Mutagenesis studies confirm that R509H substitutions reduce dimerization efficacy by 50-fold, while the "gatekeeper" mutation T529M diminishes drug binding by 80-fold [2]. Crystal structures further reveal that GDC-0879 binding to wild-type BRAF displaces the activation loop, creating a steric clash that favors dimer-compatible configurations [2] [6].

Paradoxical Activation of MAPK/ERK Signaling in Non-Mutant Cellular Contexts

In cells with wild-type BRAF (e.g., podocytes, erythroid progenitors), GDC-0879 triggers paradoxical ERK activation through RAF dimer-dependent mechanisms. This occurs via two pathways:

  • RAS-GTP-dependent dimerization: Drug-bound BRAF monomers dimerize with free CRAF protomers, inducing transactivation of the drug-free subunit [2] [4].
  • Loss of autoinhibition: Inhibitor binding releases autoinhibitory interactions in wild-type BRAF, exposing its dimerization interface [6].

In kidney podocytes, this leads to MEK/ERK pathway restoration, countering endoplasmic reticulum (ER) stress-induced apoptosis [1] [4]. Similarly, in hematopoietic stem cells, GDC-0879 amplifies SCF/KIT-mediated MAPK signaling, expanding erythroid progenitors by 10-fold [6]. This effect is abolished by depleting BRAF/ARAF or co-administering MEK inhibitors [1].

Table 2: Paradoxical ERK Activation Contexts

Cell TypeERK ActivationFunctional Outcome
Kidney podocytes2.5-fold increaseProtection from ER stress
Erythroid progenitors3.1-fold increaseBFU-E colony expansion (354K-fold)
KRAS-mutant tumorsSustained >90%Accelerated tumor progression
[1] [4] [5]

Role of RAF Dimerization in Compound Efficacy and Pathway Dynamics

RAF dimerization is essential for GDC-0879's context-dependent effects. BRET-based biosensors demonstrate that the inhibitor lowers BRET50 by 40% (indicating enhanced dimer affinity) and increases BRETmax by 30% (reflecting more dimers) [2]. This stabilization requires:

  • An intact dimer interface (residues R509, S729) for side-to-side packing.
  • 14-3-3 protein binding to the C-terminal motif of RAF kinases [2].

In BRAFV600E tumors, GDC-0879 monotherapy suppresses ERK by blocking monomeric mutants. However, in RAS-activated or wild-type cells, dimers between drug-bound BRAF and drug-free CRAF trigger transactivation, sustaining MEK/ERK signaling. This duality explains its efficacy in podocyte protection (dimer-dependent) versus melanoma (monomer-disrupting) [1] [2] [4].

Properties

CAS Number

2230954-03-5

Product Name

GDC-0879

IUPAC Name

2-[4-[(1E)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18+

InChI Key

DEZZLWQELQORIU-RELWKKBWSA-N

SMILES

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

Canonical SMILES

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

Isomeric SMILES

C1C/C(=N\O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.